molecular formula C7H15N3O3S B1460729 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one CAS No. 1082425-86-2

2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one

Cat. No. B1460729
CAS RN: 1082425-86-2
M. Wt: 221.28 g/mol
InChI Key: ZYMKRJLYBSKGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one is a compound used for scientific research . It is available from several suppliers, including BLD Pharmatech Ltd., Angene (China), Aaron Chemicals LLC, AstaTech, Inc .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-(methylsulfonyl)-1-piperazinyl]ethanamine . Its InChI code is 1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3 . This information can be used to deduce the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.3 . It is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the sources I found.

Scientific Research Applications

Future Directions

The future directions for the use of 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one are not specified in the sources I found. Given that it is used for scientific research , it’s likely that its future use will depend on the results of ongoing and future studies.

properties

IUPAC Name

2-amino-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3S/c1-14(12,13)10-4-2-9(3-5-10)7(11)6-8/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMKRJLYBSKGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.